Cas no 822-64-0 (3,4-dihydro-2,5-dimethyl-2H-Pyrrole)

3,4-dihydro-2,5-dimethyl-2H-Pyrrole is a versatile heterocyclic compound with distinct aromatic properties. Its unique structure and substitution pattern contribute to its stability and reactivity. This compound is highly sought after for its potential applications in organic synthesis, serving as a building block for a variety of complex molecules. Its well-defined structure and predictable behavior make it a valuable tool in chemical research and development.
3,4-dihydro-2,5-dimethyl-2H-Pyrrole structure
822-64-0 structure
商品名:3,4-dihydro-2,5-dimethyl-2H-Pyrrole
CAS番号:822-64-0
MF:C6H11N
メガワット:97.15824
MDL:MFCD18449548
CID:1118345
PubChem ID:566120

3,4-dihydro-2,5-dimethyl-2H-Pyrrole 化学的及び物理的性質

名前と識別子

    • 3,4-dihydro-2,5-dimethyl-2H-Pyrrole
    • 2,5-dimethylpyrroline
    • 2,5-Dimethyl-3,4-dihydro-2H-pyrrole
    • 822-64-0
    • DTXSID201295248
    • CS-0340386
    • HJDUCMRBFKTGNO-UHFFFAOYSA-N
    • SB38878
    • MFCD18449548
    • 2,5-Dimethyl-3,4-dihydro-2H-pyrrole #
    • 2,5-Dimethyl-1-pyrroline
    • 2H-Pyrrole, 3,4-dihydro-2,5-dimethyl-
    • MDL: MFCD18449548
    • インチ: InChI=1S/C6H11N/c1-5-3-4-6(2)7-5/h5H,3-4H2,1-2H3
    • InChIKey: HJDUCMRBFKTGNO-UHFFFAOYSA-N
    • ほほえんだ: CC1CCC(=N1)C

計算された属性

  • せいみつぶんしりょう: 97.089149355g/mol
  • どういたいしつりょう: 97.089149355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 94.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 12.4Ų

3,4-dihydro-2,5-dimethyl-2H-Pyrrole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D971511-100mg
2,5-Dimethyl-3,4-dihydro-2H-pyrrole
822-64-0 95%
100mg
$170 2024-07-28
abcr
AB538334-1 g
2,5-Dimethyl-3,4-dihydro-2H-pyrrole; .
822-64-0
1g
€244.40 2022-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0765-500mg
2,5-Dimethyl-3,4-dihydro-2H-pyrrole
822-64-0 96%
500mg
¥3480.09 2025-01-20
eNovation Chemicals LLC
D971511-1g
2,5-Dimethyl-3,4-dihydro-2H-pyrrole
822-64-0 95%
1g
$455 2024-07-28
eNovation Chemicals LLC
D971511-25g
2,5-Dimethyl-3,4-dihydro-2H-pyrrole
822-64-0 95%
25g
$5350 2024-07-28
eNovation Chemicals LLC
D971511-500mg
2,5-Dimethyl-3,4-dihydro-2H-pyrrole
822-64-0 95%
500mg
$285 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0765-250mg
2,5-Dimethyl-3,4-dihydro-2H-pyrrole
822-64-0 96%
250mg
¥2605.69 2025-01-20
eNovation Chemicals LLC
D971511-250mg
2,5-Dimethyl-3,4-dihydro-2H-pyrrole
822-64-0 95%
250mg
$215 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0765-5g
2,5-Dimethyl-3,4-dihydro-2H-pyrrole
822-64-0 96%
5g
¥13902.86 2025-01-20
eNovation Chemicals LLC
D971511-100mg
2,5-Dimethyl-3,4-dihydro-2H-pyrrole
822-64-0 95%
100mg
$170 2025-02-19

3,4-dihydro-2,5-dimethyl-2H-Pyrrole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ;  24 h, 7 atm, 150 °C
リファレンス
Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium
Daw, Prosenjit; Ben-David, Yehoshoa; Milstein, David, Journal of the American Chemical Society, 2018, 140(38), 11931-11934

3,4-dihydro-2,5-dimethyl-2H-Pyrrole Raw materials

3,4-dihydro-2,5-dimethyl-2H-Pyrrole Preparation Products

3,4-dihydro-2,5-dimethyl-2H-Pyrrole 関連文献

3,4-dihydro-2,5-dimethyl-2H-Pyrroleに関する追加情報

3,4-Dihydro-2,5-Dimethyl-2H-Pyrrole: An Overview of a Versatile Heterocyclic Compound

3,4-Dihydro-2,5-dimethyl-2H-pyrrole (CAS No. 822-64-0) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of pyrroles, which are five-membered heterocyclic rings containing four carbon atoms and one nitrogen atom. The presence of two methyl groups at the 2 and 5 positions, along with the dihydro configuration, imparts distinct chemical and biological characteristics to this molecule.

The synthesis of 3,4-dihydro-2,5-dimethyl-2H-pyrrole has been extensively studied, with various methods reported in the literature. One common approach involves the condensation of an appropriate ketone or aldehyde with a nitrogen-containing reagent, followed by cyclization and reduction steps. Recent advancements in catalytic methods have further simplified the synthesis process, making it more accessible for large-scale production and industrial applications.

In terms of its physical properties, 3,4-dihydro-2,5-dimethyl-2H-pyrrole is typically a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for use in a variety of chemical reactions and formulations.

The chemical reactivity of 3,4-dihydro-2,5-dimethyl-2H-pyrrole is influenced by its heterocyclic structure and the presence of the methyl groups. The nitrogen atom in the pyrrole ring can act as a nucleophile or a base, facilitating various reactions such as electrophilic substitution, nucleophilic addition, and Michael addition. The dihydro configuration adds further reactivity by allowing for redox reactions and hydrogenation processes.

In the context of medicinal chemistry, 3,4-dihydro-2,5-dimethyl-2H-pyrrole has shown promise as a scaffold for the development of bioactive compounds. Recent studies have explored its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, researchers have synthesized derivatives of this compound that exhibit potent inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammation and cancer therapy.

Beyond its direct biological activity, 3,4-dihydro-2,5-dimethyl-2H-pyrrole serves as a valuable building block for the synthesis of more complex molecules. Its versatile reactivity allows chemists to introduce various functional groups and substituents, leading to a wide range of derivatives with diverse biological activities. This makes it an attractive starting material for drug discovery programs targeting multiple therapeutic areas.

The environmental impact of 3,4-dihydro-2,5-dimethyl-2H-pyrrole is also an important consideration. While it is not classified as a hazardous substance under current regulations, proper handling and disposal practices should be followed to minimize any potential environmental risks. Green chemistry principles are increasingly being applied to the synthesis and use of this compound to ensure sustainable practices.

In conclusion, 3,4-dihydro-2,5-dimethyl-2H-pyrrole (CAS No. 822-64-0) is a versatile heterocyclic compound with significant potential in both academic research and industrial applications. Its unique structural features and chemical reactivity make it an important molecule for the development of new materials and bioactive compounds. Ongoing research continues to uncover new applications and optimize synthetic methods for this intriguing compound.

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清らかである:99%/99%/99%/99%/99%/99%
はかる:1g/5g/25g/500mg/250mg/100mg
価格 ($):436.0/1742.0/5238.0/273.0/192.0/150.0